4-(2-Methylphenyl)pyridine

Overview

Description

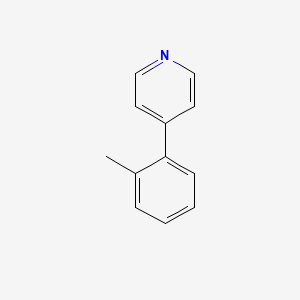

4-(2-Methylphenyl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted at the 4-position with a 2-methylphenyl group. The compound’s molecular formula is C₁₂H₁₁N (molecular weight ~169.22 g/mol), similar to 4-(4-methylphenyl)pyridine (CAS 4423-10-3) described in .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)pyridine can be achieved through several methods. One common approach involves the cross-coupling reaction of 2-methylphenylboronic acid with 4-bromopyridine in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Another method involves the direct alkylation of pyridine with 2-methylphenyl halides using a strong base such as sodium hydride or potassium tert-butoxide. This reaction is usually performed in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalytic processes using palladium or nickel catalysts are commonly employed due to their efficiency and scalability. Additionally, the use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high-quality product output.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the pyridine ring, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine compounds with functional groups such as nitro, sulfonyl, or halogen.

Scientific Research Applications

4-(2-Methylphenyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

Industry: It is utilized in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in Q1) lower melting points compared to electron-donating groups (e.g., OMe in Q12), likely due to reduced crystal packing efficiency from polar nitro groups .

- Steric Hindrance : The ortho-methyl group in this compound may reduce reactivity in substitution reactions compared to para-substituted analogs due to steric bulk .

Spectral Characterization

- IR Spectroscopy : Nitrile (-CN) stretches appear at 2178–2201 cm⁻¹ , while aromatic C-H stretches occur at 3020–3042 cm⁻¹ in substituted pyridines (). This compound would lack nitrile peaks but show characteristic pyridine and methyl vibrations .

- ¹H NMR : Methyl groups in ortho positions (e.g., δH 2.20 ppm in Q1) cause distinct splitting patterns due to steric deshielding, whereas para-substituted methyl groups (e.g., 4-(4-methylphenyl)pyridine) exhibit simpler singlet peaks .

Biological Activity

4-(2-Methylphenyl)pyridine, also known as this compound, is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

This compound possesses a pyridine ring substituted with a 2-methylphenyl group at the 4-position. The structure can be represented as follows:

Anticancer Properties

Research indicates that this compound may act as an anticancer agent . It has been shown to interfere with cellular signaling pathways critical for cancer cell proliferation. In vitro studies have demonstrated its potential to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the modulation of key signaling proteins that are often dysregulated in cancerous cells.

- Case Study : A study assessed the antiproliferative effects of various pyridine derivatives, including this compound, revealing an IC50 value of approximately 15 µM against breast cancer cell lines .

Antimicrobial Activity

This compound has also shown significant antimicrobial properties . It has been tested against a range of bacterial and fungal strains, demonstrating effectiveness in inhibiting their growth.

- Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent, particularly useful in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives often depends on their structural features. The presence of specific functional groups can enhance or diminish their activity. For instance, modifications on the phenyl ring or the nitrogen atom in the pyridine ring can significantly affect the compound's binding affinity to biological targets.

- Research Insight : A review highlighted that substituents such as -OH and -OCH3 on the phenyl ring generally enhance antiproliferative activity, while bulky groups may reduce it .

The exact mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cancer progression.

- Disruption of Membrane Integrity : Its antimicrobial action is partly due to disrupting microbial cell membranes.

- Induction of Apoptosis : In cancer cells, it may promote programmed cell death through intrinsic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Methylphenyl)pyridine, and how can reaction efficiency be optimized?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-methylphenylboronic acid and a halogenated pyridine precursor. Key parameters for optimization include:

- Catalyst system : Use Pd(PPh₃)₄ or PdCl₂(dppf) at 1–2 mol% loading.

- Solvent : Toluene or dioxane at reflux (80–110°C).

- Base : K₂CO₃ or NaHCO₃ to neutralize boronic acid byproducts.

- Reaction time : 12–24 hours under inert atmosphere.

Purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Yield improvements (up to 85%) are achieved by ligand screening (e.g., XPhos) and degassing solvents to prevent oxidation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and substituent positions. For example, aromatic protons appear as a multiplet in δ 7.0–8.5 ppm, with methyl groups at δ 2.3–2.6 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 185.12 [M+H]⁺).

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the biphenyl system .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and EN 143-certified respirators for dust/fume control .

- Ventilation : Use fume hoods to minimize inhalation risks (classified as Acute Toxicity Category 4 via oral/dermal/inhalation routes) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in catalytic systems?

The electron-donating methyl group on the phenyl ring enhances π-π stacking in coordination complexes, while the pyridine nitrogen acts as a Lewis base. Computational studies (DFT) reveal:

- Charge distribution : Methyl substitution increases electron density at the pyridine ring’s para position, favoring electrophilic substitutions.

- Steric hindrance : The 2-methyl group restricts rotational freedom, impacting ligand geometry in metal complexes (e.g., Pd or Ru catalysts) .

Experimental validation involves cyclic voltammetry to assess redox behavior and XRD to analyze metal-ligand bond lengths .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in enzyme inhibition (e.g., COX-2 vs. PPAR-γ) arise from:

- Structural analogs : Minor substituent changes (e.g., Cl vs. CF₃ at the pyridine ring) alter binding affinities.

- Assay conditions : Varying pH (6.5–7.5) and ionic strength in kinase assays modulate IC₅₀ values.

Mitigation approaches :

Q. How can computational modeling guide the design of this compound-based sensors or catalysts?

- Density Functional Theory (DFT) : Predicts HOMO/LUMO gaps (e.g., 3.8 eV for unsubstituted pyridine vs. 3.5 eV for methyl derivatives), correlating with fluorescence quenching efficiency.

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., acetonitrile vs. DMSO) to optimize sensor stability.

- QSPR Models : Relate Hammett σ values of substituents to catalytic turnover rates in cross-coupling reactions .

Q. What are the unresolved challenges in characterizing the ecological impact of this compound?

Limited data exist on:

- Biodegradation : No OECD 301F tests confirm microbial breakdown pathways.

- Bioaccumulation : LogP values (~2.7) suggest moderate lipophilicity, but in silico models (EPI Suite) lack validation.

Proposed solutions :- Conduct microcosm studies with soil/water matrices.

- Use LC-MS/MS to track metabolite formation in Daphnia magna exposure models .

Q. Methodological Recommendations

- Synthetic Optimization : Screen microwave-assisted conditions (80°C, 30 min) to reduce reaction time .

- Toxicity Profiling : Use zebrafish embryos (FET assay) for rapid in vivo toxicity screening .

- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

Properties

IUPAC Name |

4-(2-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMXAKQSDVSRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.